molecular formula C15H14N2OS2 B5782161 N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine

N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine

Cat. No. B5782161
M. Wt: 302.4 g/mol
InChI Key: UWEITQPLMCYVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazole family and has a molecular formula of C16H15NOS.

Mechanism of Action

The exact mechanism of action of N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant effects may be due to its ability to inhibit the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine can reduce inflammation and oxidative stress in animal models. It has also been shown to inhibit the growth of certain cancer cells and exhibit antimicrobial activity against various pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine in lab experiments is its ability to exhibit multiple therapeutic effects. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

1. Investigation of the potential use of N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine as an anti-inflammatory agent in human clinical trials.
2. Further studies on the mechanism of action of N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine to optimize its therapeutic potential.
3. Investigation of the potential use of N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine in the treatment of various cancers.
4. Development of new synthetic routes for the production of N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine to improve its yield and purity.
5. Investigation of the potential use of N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine as an antimicrobial agent in the treatment of various infections.
In conclusion, N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is a synthetic compound that has shown potential therapeutic applications in scientific research. Its anti-inflammatory, antioxidant, and antitumor properties make it an interesting compound for further investigation. However, more studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine involves the condensation of 2-acetylthiophene and 4-ethoxyaniline in the presence of ammonium acetate and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential as an antimicrobial agent.

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-2-18-12-7-5-11(6-8-12)16-15-17-13(10-20-15)14-4-3-9-19-14/h3-10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEITQPLMCYVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine

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